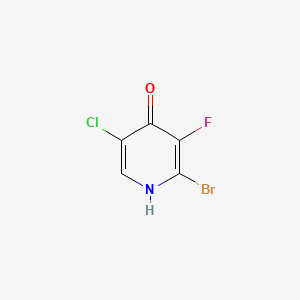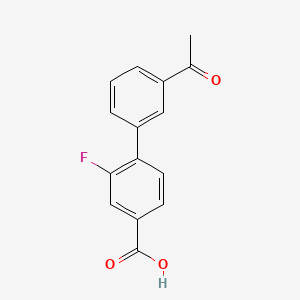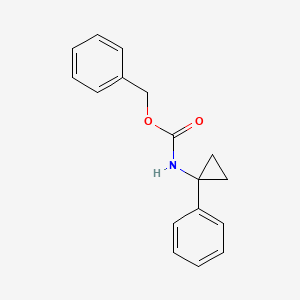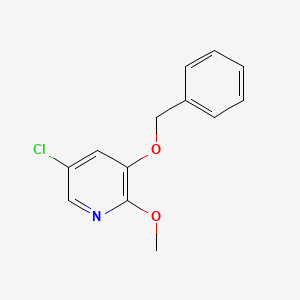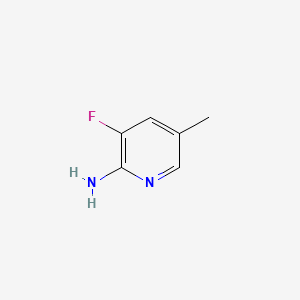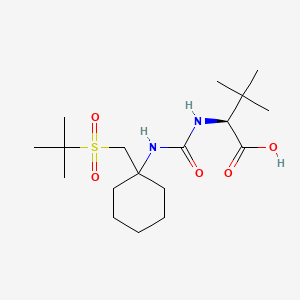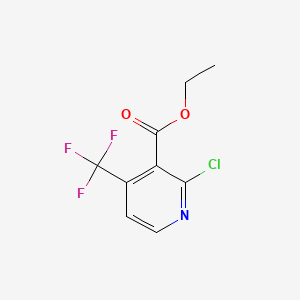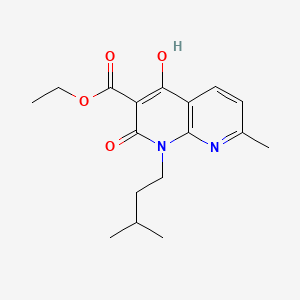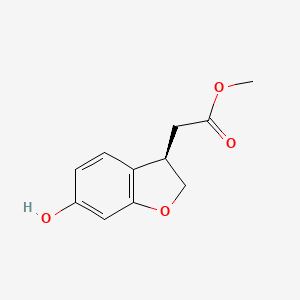
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
概要
説明
“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The InChI code for “®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 .Physical And Chemical Properties Analysis
“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a solid at room temperature . It should be stored at 4°C .科学的研究の応用
Chemical Communication and Behavior in Bees
- Research on honeybees (Apis mellifera) has revealed the critical role of chemical communication through pheromones in maintaining the social organization of hives. Pheromones facilitate various behaviors and physiological responses among bees, including attraction, defense, and brood care, showcasing the complexity of chemical interactions in biological systems (Trhlin & Rajchard, 2018).
Antithrombotic Drug Synthesis
- A review on the synthesis methods of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, details the importance of stereoisomer selection in pharmaceutical activities. This study exemplifies the relevance of chemical synthesis techniques in developing drugs with specific desired activities (Saeed et al., 2017).
Neuroprotection Potential of Hydroxynorketamine
- The neuroprotective properties of hydroxynorketamine, particularly in the context of ketamine's antidepressant action, are discussed. The paper highlights the importance of understanding molecular mechanisms underlying therapeutic effects for the development of novel antidepressants (Aleksandrova et al., 2017).
Analytical Methods for Antioxidant Activity
- An overview of analytical methods used to determine antioxidant activity showcases the variety of assays available for assessing the effects and efficacy of chemical compounds in inhibiting oxidation. This research is crucial for understanding how antioxidants can be applied in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216103 | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |
CAS RN |
1234474-58-8 | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

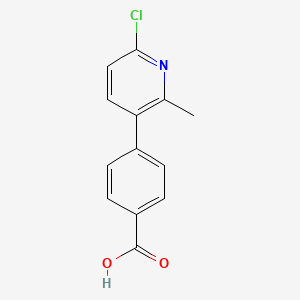
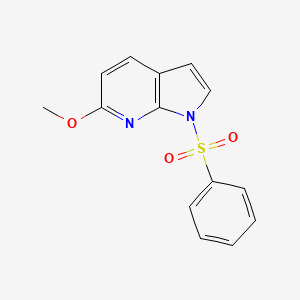

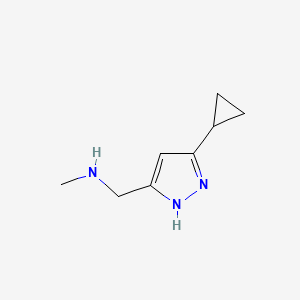
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)
